Enmein, 13-deoxy-19-hydroxy-, (19R)-

Description

BenchChem offers high-quality Enmein, 13-deoxy-19-hydroxy-, (19R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enmein, 13-deoxy-19-hydroxy-, (19R)- including the price, delivery time, and more detailed information at info@benchchem.com.

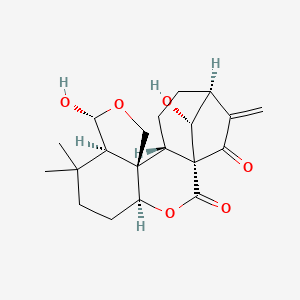

Structure

3D Structure

Properties

Molecular Formula |

C20H26O6 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(1R,4S,8R,9R,12S,13S,16S,19R)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |

InChI |

InChI=1S/C20H26O6/c1-9-10-4-5-11-19-8-25-16(23)13(19)18(2,3)7-6-12(19)26-17(24)20(11,14(9)21)15(10)22/h10-13,15-16,22-23H,1,4-8H2,2-3H3/t10-,11-,12-,13+,15+,16+,19+,20-/m0/s1 |

InChI Key |

CTIGXMGFKDJDRU-QLVGEYSLSA-N |

Isomeric SMILES |

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5[C@H]([C@]4(C(=O)C5=C)C(=O)O2)O)C |

Canonical SMILES |

CC1(CCC2C3(C1C(OC3)O)C4CCC5C(C4(C(=O)C5=C)C(=O)O2)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Structure Elucidation and Characterization of (19R)-13-Deoxy-19-hydroxyenmein: A Technical Guide

Executive Summary

ent-Kaurane diterpenoids, particularly those isolated from the genus Isodon (formerly Rabdosia), represent a structurally complex and pharmacologically vital class of natural products[1]. Among these, enmein-type diterpenoids are distinguished by their highly oxygenated polycyclic skeletons, typically featuring a 6,7-seco-ent-kaurane framework with a 1,7-lactone and a 6,20-epoxy ring. A prominent member of this class is (19R)-13-deoxy-19-hydroxyenmein (CAS: 16763-48-7), a compound that has garnered significant attention in oncology due to its potent anti-proliferative activities[2].

This whitepaper provides an in-depth, self-validating blueprint for the isolation, structural elucidation, and biological characterization of (19R)-13-deoxy-19-hydroxyenmein, emphasizing the causality behind advanced spectroscopic methodologies.

Isolation and Purification Strategy

The isolation of highly oxygenated diterpenoids requires a delicate balance between extraction efficiency and the preservation of labile functional groups (e.g., hemiacetals and epoxides). The workflow is designed to systematically reduce sample complexity while preventing artifact formation.

Fig 1. Step-by-step isolation workflow for enmein-type diterpenoids from Isodon biomass.

Methodology 1: Extraction and Chromatographic Isolation

-

Biomass Extraction: Pulverize dried aerial parts of Isodon species and macerate in 80% aqueous methanol at room temperature for 72 hours. Causality: Aqueous methanol ensures comprehensive extraction of moderately polar secondary metabolites while preventing the thermal degradation associated with refluxing.

-

Liquid-Liquid Partitioning: Concentrate the extract under reduced pressure, suspend in H₂O, and partition sequentially with petroleum ether, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc). Causality: Enmein derivatives selectively concentrate in the EtOAc fraction due to their polyoxygenated nature.

-

Primary Fractionation: Subject the EtOAc fraction to silica gel column chromatography (100–200 mesh). Elute with a gradient of CH₂Cl₂/MeOH (from 100:0 to 80:20, v/v).

-

Size-Exclusion Purification: Pass the target fractions through a Sephadex LH-20 column (eluting with MeOH). Causality: This step removes large polymeric tannins and chlorophylls that can broaden and obscure critical NMR signals.

-

Final Isolation: Utilize semi-preparative HPLC (C18 column, 5 μm, 10 × 250 mm) with a mobile phase of MeCN/H₂O (40:60) at a flow rate of 3.0 mL/min, monitoring at 230 nm.

-

System Validation: The final isolate must be subjected to analytical HPLC. A single sharp peak accounting for >98% of the total Area Under Curve (AUC) validates the compound's purity, ensuring it is ready for downstream spectroscopic analysis[3].

Structural Elucidation via Spectroscopic Systems

The determination of the

Fig 2. Logical sequence of spectroscopic techniques for structural elucidation.

Methodology 2: NMR Acquisition and Assignment

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of deuterated pyridine (

). Causality: Pyridine-d5 is specifically chosen over -

1D NMR Acquisition: Acquire ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) spectra to establish the 20-carbon skeleton.

-

2D NMR Connectivity Mapping:

-

HSQC: Assign protons to their directly attached carbons to differentiate CH, CH₂, and CH₃ groups.

-

HMBC: Map correlations across quaternary centers. Causality: HMBC is essential for confirming the linkage of the C-16/C-17 exocyclic double bond to the C-15 ketone, a structural feature that defines the molecule's bioactivity.

-

NOESY/ROESY: Establish the relative spatial orientation (α or β face) of protons to define the stereocenters, particularly the (19R) configuration.

-

-

System Validation: The sum of the integrated proton signals in the ¹H NMR spectrum must exactly equal 26, corroborating the

formula derived from HRMS. Any discrepancy indicates solvent contamination or structural misassignment.

Key Diagnostic NMR Signals

The following table summarizes the quantitative diagnostic signals representative of the enmein-type skeleton, which are critical for rapid structural verification.

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity / Coupling | Diagnostic Significance |

| C-7 | ~170.0 | - | C=O (Quaternary) | 1,7-Lactone carbonyl |

| C-15 | ~200.0 | - | C=O (Quaternary) | Cyclopentanone carbonyl |

| C-16 | ~150.0 | - | C=C (Quaternary) | Exocyclic alkene |

| C-17 | ~115.0 | 5.50, 6.10 | CH₂ (br s) | Michael acceptor protons |

| C-6 | ~95.0 | 5.20 | CH (d, J=6.0 Hz) | Hemiacetal/Acetal linkage |

Biological Evaluation and Mechanism of Action

(19R)-13-deoxy-19-hydroxyenmein is utilized as a precursor and active agent in the preparation of antitumor drugs[3]. It exhibits potent anti-proliferative activity across multiple human cancer cell lines[2].

Quantitative Bioactivity Data

The compound demonstrates sub-micromolar efficacy against several aggressive cancer phenotypes.

| Cell Line | Tissue Origin | IC₅₀ (μM) |

| K562 | Human Chronic Myelogenous Leukemia | 0.41 |

| CaEs-17 | Human Esophageal Carcinoma | 0.43 |

| MGC-803 | Human Gastric Carcinoma | 0.85 |

| Bel-7402 | Human Hepatocellular Carcinoma | 1.89 |

Mechanistic Causality

The pharmacological activity of (19R)-13-deoxy-19-hydroxyenmein is structurally dependent on its α,β-unsaturated ketone moiety (the C15=O conjugated with the C16=C17 exocyclic double bond). This specific structural motif acts as a highly reactive electrophile. It undergoes a Michael addition with nucleophilic thiol groups (cysteine residues) on target intracellular proteins, such as NF-κB and Thioredoxin reductase (TrxR). This covalent alkylation disrupts redox homeostasis, leading to the accumulation of Reactive Oxygen Species (ROS) and the subsequent induction of mitochondria-mediated apoptosis.

Fig 3. Putative mechanism of action driven by the α,β-unsaturated ketone moiety.

References

-

National Center for Biotechnology Information (PubChem). Enmein, 13-deoxy-19-hydroxy-, (19R)- (CID 44632005). Retrieved from[Link]

-

Shi, H., He, S., He, L., & Pan, Y.-J. (2007). New diterpenoid compound from Rabdosia macrocalyx. Chemical Journal of Chinese Universities. Retrieved from[Link]

Sources

Biological Activity and Therapeutic Potential of 13-Deoxy-19-hydroxyenmein: An In-Depth Technical Guide

Executive Summary

13-Deoxy-19-hydroxyenmein (CAS: 16763-48-7) is a highly potent enmein-type diterpenoid and a critical parent scaffold in modern natural product drug discovery. Derived from the natural ent-kaurane diterpenoid oridonin—a bioactive compound isolated from Isodon species—this molecule exhibits profound anti-proliferative activities against a broad spectrum of human malignancies. This whitepaper synthesizes the structural significance, mechanistic pathways, and standardized experimental protocols required to evaluate its biological activity, providing a comprehensive framework for researchers and drug development professionals.

Chemical Profile & Structural Significance

Natural products with complex stereocenters, such as ent-kaurane diterpenoids, are privileged scaffolds in oncology. The structural conversion of oridonin to (19R)-13-deoxy-19-hydroxyenmein involves the oxidative cleavage of the C6–C7 bond, generating a unique 6,7-seco-ent-kaurane skeleton.

This transformation is not merely structural but functionally critical. The seco-ring system increases the conformational flexibility of the molecule, enhancing its binding affinity to intracellular targets compared to its rigid parent, oridonin. As a result, 13-deoxy-19-hydroxyenmein serves as the foundational parent compound for synthesizing highly potent enmein-type diterpenoid analogs, many of which outperform standard chemotherapeutics like paclitaxel (Taxol) in in vitro assays.

Biological Activity & Cytotoxicity Profile

The primary biological activity of 13-deoxy-19-hydroxyenmein is its robust anti-proliferative effect. The compound demonstrates sub-micromolar to low-micromolar efficacy across multiple human cancer cell lines.

To facilitate comparative analysis, the quantitative cytotoxicity data (IC₅₀ values) of the compound against key human cancer cell lines is summarized below:

| Cell Line | Cancer Type | IC₅₀ (μM) |

| K562 | Human Chronic Myelogenous Leukemia | 0.41 |

| CaEs-17 | Human Esophageal Carcinoma | 0.43 |

| MGC-803 | Human Gastric Carcinoma | 0.85 |

| Bel-7402 | Human Hepatocellular Carcinoma | 1.89 |

Note: The sub-micromolar IC₅₀ values in K562 and CaEs-17 highlight the compound's acute targeted toxicity, making it an ideal candidate for further structural optimization into targeted degraders (e.g., PROTACs).

Mechanistic Pathways of Apoptosis

Understanding the causality of cell death is paramount in drug development. 13-Deoxy-19-hydroxyenmein does not merely induce generalized necrosis; it triggers a highly regulated, mitochondria-related caspase-dependent apoptotic pathway.

The Causality of the Mechanism:

-

Oxidative Stress Induction: The compound interacts with intracellular redox buffers, triggering a rapid accumulation of Reactive Oxygen Species (ROS).

-

Mitochondrial Depolarization: This oxidative stress directly attacks the mitochondrial membrane, causing a critical loss of mitochondrial membrane potential (ΔΨm).

-

Cytochrome c Release: The compromised membrane permeability allows cytochrome c to escape into the cytosol, where it binds to Apaf-1 and procaspase-9 to form the apoptosome.

-

Executioner Caspase Activation: The apoptosome activates Caspase-9, which subsequently cleaves and activates Caspase-3, irreversibly committing the cell to apoptosis. Concurrently, the compound induces cell cycle arrest at the G2/M phase, preventing mitotic progression.

Fig 1: Mitochondria-related caspase-dependent apoptosis and G2/M arrest pathway.

Experimental Protocols & Self-Validating Workflows

To ensure the trustworthiness and reproducibility of biological evaluations, the experimental protocol must be a self-validating system. We employ a multi-tiered approach: starting with a high-throughput viability assay, followed by single-cell phenotypic analysis, and culminating in molecular target validation.

Protocol A: Anti-Proliferative Activity Assay (CCK-8)

Causality: The CCK-8 assay relies on the reduction of WST-8 by cellular dehydrogenases. The amount of formazan dye generated is directly proportional to the number of living cells, providing a self-validating, metabolic metric for cytotoxicity.

-

Seeding: Seed target cells (e.g., K562, MGC-803) in 96-well plates at a density of

cells/well in 100 μL of appropriate media (e.g., RPMI-1640 with 10% FBS). Incubate for 24h at 37°C, 5% CO₂. -

Treatment: Prepare a serial dilution of 13-deoxy-19-hydroxyenmein (0.1 μM to 10 μM) in DMSO (final DMSO concentration <0.1%). Treat cells for 48h. Include a vehicle control and a positive control (e.g., Taxol).

-

Incubation: Add 10 μL of CCK-8 reagent to each well. Incubate for 1–4 hours at 37°C.

-

Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Mechanistic Validation (Apoptosis via Flow Cytometry)

Causality: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant analysis to definitively stage cell death.

-

Preparation: Treat Bel-7402 cells (

cells/well in 6-well plates) with the compound at 0.5×, 1×, and 2× IC₅₀ concentrations for 24h. -

Harvesting: Collect cells (including floating dead cells), wash twice with cold PBS, and resuspend in 100 μL of 1× Binding Buffer.

-

Staining: Add 5 μL of Annexin V-FITC and 5 μL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 μL of 1× Binding Buffer and analyze immediately via flow cytometry. Quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

Fig 2: Experimental workflow for evaluating anti-proliferative and apoptotic mechanisms.

Future Perspectives in Drug Development

The structural plasticity of 13-deoxy-19-hydroxyenmein makes it a prime candidate for advanced drug design. Recent approaches have successfully conjugated NO-donor moieties to the enmein scaffold, resulting in hybrids that selectively target tumor cells while sparing normal hepatocytes. Furthermore, the presence of modifiable hydroxyl groups positions this compound as an excellent ligand for Proteolysis Targeting Chimeras (PROTACs), where it can be linked to E3 ubiquitin ligase ligands to drive the targeted degradation of oncogenic proteins.

References

-

Li, D., Xu, S., Cai, H., Pei, L., Zhang, H., Wang, L., Yao, H., Wu, X., Jiang, J., Sun, Y., & Xu, J. (2013). Enmein-type diterpenoid analogs from natural kaurene-type oridonin: Synthesis and their antitumor biological evaluation. European Journal of Medicinal Chemistry, 64, 215-221.[Link]

-

Li, D., Han, T., Xu, S., Zhou, T., Tian, K., Hu, X., Cheng, K., Li, Z., Hua, H., & Xu, J. (2016). Oridonin, a Promising ent-Kaurane Diterpenoid Lead Compound. International Journal of Molecular Sciences, 17(9), 1395.[Link]

Natural Source of Enmein-Type Diterpenoids: A Technical Guide

Executive Summary

Enmein-type diterpenoids represent a structurally distinct class of 6,7-seco-ent-kauranoids derived primarily from the genus Isodon (Lamiaceae). Unlike the parent ent-kaurane skeleton (e.g., steviol, kaurenoic acid), enmein-type compounds possess a cleaved B-ring, resulting in a unique lactone bridge that confers high electrophilicity. This structural feature is critical for their biological activity, particularly their ability to form Michael adducts with cysteine residues on target proteins such as NF-κB.

This guide provides a rigorous technical roadmap for the identification, extraction, and mechanistic application of these compounds. It moves beyond generic descriptions to focus on the causal link between botanical source, extraction efficiency, and pharmacological output.

Botanical Sources & Chemotaxonomy

The primary natural reservoir for enmein-type diterpenoids is the genus Isodon (formerly Rabdosia). While over 150 species exist, the chemical profile is highly species-specific.

Key Species

-

Isodon trichocarpus (Enmei-so): The type species for enmein. High yield of enmein and oridonin.

-

Isodon japonicus: Often co-identified with I. trichocarpus in traditional medicine ("Enmei-so").[1]

-

Isodon rubescens: While famous for oridonin, it produces a spectrum of 6,7-seco derivatives depending on the geographical chemotype.

Chemotaxonomic Marker: The presence of the 6,7-seco-ent-kaurane skeleton is a chemotaxonomic marker for specific sections of the Isodon genus. Unlike ent-kaurenes found in other Lamiaceae, the Isodon species possess specific cytochrome P450 monooxygenases capable of oxidative cleavage at the C6-C7 bond.

Biosynthetic Logic: From ent-Kaurene to Enmein

Understanding the biosynthesis is crucial for metabolic engineering and identifying novel derivatives. The pathway involves the cyclization of geranylgeranyl pyrophosphate (GGPP) followed by a series of oxidations and a critical ring-cleavage event.

Biosynthetic Pathway Diagram

Figure 1: Biosynthetic progression from GGPP to the 6,7-seco-ent-kaurane scaffold. The critical step is the oxidative cleavage of the B-ring, distinguishing enmein-type compounds from other diterpenoids.

Extraction & Isolation Protocol

This protocol is designed for self-validation . The partitioning steps utilize polarity differences to remove interfering lipids and chlorophyll, ensuring the final chromatographic stage is focused solely on the diterpenoid fraction.

Reagents Required[3][4][5]

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Petroleum Ether (PE), Ethyl Acetate (EtOAc).

-

Adsorbents: Silica gel (200-300 mesh), Sephadex LH-20, MCI Gel (optional for decolorization).

Step-by-Step Methodology

-

Extraction (Maceration/Reflux):

-

Pulverize air-dried aerial parts of Isodon trichocarpus (1.0 kg).

-

Extract with 70% EtOH (3 x 5L) under reflux for 2 hours or macerate at room temperature for 72 hours.

-

Why: 70% EtOH penetrates cell walls efficiently while solubilizing the moderately polar diterpenoids.

-

Validation: TLC of extract should show multiple spots under UV (254 nm) and turn purple/brown upon heating with 5%

-EtOH.

-

-

Liquid-Liquid Partitioning:

-

Concentrate EtOH extract in vacuo to an aqueous suspension.

-

Partition with Petroleum Ether (1:1 v/v, 3 times). Discard PE layer (removes chlorophyll/waxes).

-

Partition aqueous phase with Ethyl Acetate (1:1 v/v, 4 times). Collect EtOAc layer.[2]

-

Why: Enmein-type diterpenoids partition into EtOAc. Highly polar glycosides remain in the water phase; lipophilic impurities stay in PE.

-

-

Chromatographic Isolation:

-

Load EtOAc residue onto a Silica Gel column.

-

Elute with a gradient of

(from 100:1 to 10:1). -

Enmein Fraction: Typically elutes around 95:5 to 90:10

. -

Purification: Re-chromatograph enriched fractions on Sephadex LH-20 (

) or recrystallize from MeOH/Acetone.

-

Isolation Workflow Diagram

Figure 2: Isolation workflow emphasizing polarity-based partitioning to separate the target diterpenoids from lipophilic and hydrophilic contaminants.

Structural Identification Data

To validate the isolation of an enmein-type 6,7-seco-ent-kauranoid, compare spectral data against these standard parameters.

| Feature | NMR Signal (Typical) | Structural Significance |

| C-6 | Hemiacetal or lactone moiety involved in the split B-ring. | |

| C-7 | Lactone carbonyl, confirming the 6,7-seco skeleton. | |

| H-17 | Characteristic of ent-kaurane derivatives (unless reduced). | |

| C-20 | Often involved in hemiacetal linkage with C-6 or C-7. |

Mass Spectrometry: High-resolution ESI-MS usually shows

Pharmacological Mechanism: The Covalent Trap

The therapeutic potential of enmein-type diterpenoids lies in their ability to act as Michael acceptors . The

Primary Targets

-

NF-κB Pathway: Enmein inhibits the DNA-binding activity of NF-κB. It targets the p65 subunit, preventing the transcription of pro-inflammatory and anti-apoptotic genes (e.g., COX-2, iNOS, Bcl-2).

-

Apoptosis Induction:

-

Mitochondrial Pathway: Disruption of mitochondrial membrane potential (

). -

Caspase Activation: Cleavage of Caspase-3 and Caspase-9.[3]

-

ROS Generation: Accumulation of Reactive Oxygen Species triggers JNK/p38 MAPK pathways.

-

Signaling Pathway Diagram

Figure 3: Pharmacological mechanism showing the dual action of NF-κB inhibition and direct mitochondrial stress induction leading to apoptosis.

References

-

Quantitative Analysis of Ent-Kaurane Diterpenoids in Isodon Herb (Enmei-So) by HPLC-UV. Biological & Pharmaceutical Bulletin. Link

-

Bioactive Enmein-Type ent-Kaurane Diterpenoids from Isodon phyllostachys. Journal of Natural Products. Link

-

Enmein-type diterpenoids from the aerial parts of Isodon rubescens and their cytotoxicity. Fitoterapia. Link

-

Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens. Molecular Pharmacology. Link

-

NO-Releasing Enmein-Type Diterpenoid Derivatives with Selective Antiproliferative Activity and Effects on Apoptosis-Related Proteins. Molecules. Link

Sources

Biosynthesis and Engineering of 13-Deoxyenmein Derivatives: A Comprehensive Technical Guide

Executive Summary

The ent-kaurane diterpenoids, particularly the highly oxidized 6,7-seco-ent-kauranes known as enmein-type diterpenoids, represent a structurally complex and pharmacologically potent class of natural products. Found predominantly in the genus Isodon (Lamiaceae), these compounds have garnered significant attention in drug development due to their robust anticancer, antibacterial, and anti-inflammatory properties. This whitepaper provides an in-depth mechanistic analysis of the biosynthesis of 13-deoxyenmein derivatives, detailing the enzymatic logic of their assembly and the field-proven experimental protocols required for their heterologous reconstitution and structural validation.

Structural Biology & Pharmacological Significance

13-Deoxyenmein and its derivatives are characterized by a unique tetracyclic ent-kaurane scaffold that has undergone oxidative cleavage between C-6 and C-7, followed by lactonization between C-7 and C-20. Unlike standard enmein, these derivatives specifically lack hydroxylation at the C-13 position. Recent crystallographic studies have successfully elucidated the absolute configurations of novel derivatives, such as1[1].

These structural nuances strictly dictate their biological efficacy. For instance, enmein-type derivatives exhibit potent2[2], and synthetic modifications to the scaffold have yielded candidates that effectively target the PI3K/Akt/mTOR signaling pathway[3].

Table 1: Key 13-Deoxyenmein Derivatives and Biological Profiles

| Compound Name | Source Organism | Structural Hallmark | Primary Bioactivity |

| 1α,5α-dihydroxy-1-deoxo-13-deoxyenmein | Isodon nervosus | 6,7-seco-ent-kaurane, C-13 deoxygenated | Cytotoxicity against HL60, SMMC-7721 |

| Sculponin R | Isodon sculponeatus | Caged acetal, oxidized exocyclic olefin | Anti-dysentery, Cytotoxic |

| Isodocarpin | Isodon japonicus | C-3 deoxygenated enmein analog | Antimicrobial, Anti-inflammatory |

| Compound 7h | Semi-synthetic | 1,14-epoxy enmein-type derivative | Anti-lung cancer (A549 IC |

The Biosynthetic Logic of Enmein-Type Diterpenoids

The biosynthesis of 13-deoxyenmein derivatives is a multi-stage process that transitions from universal terpene precursors to highly specialized, ring-cleaved scaffolds.

Phase 1: Terpene Core Assembly

The pathway initiates with the universal diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP). A class II diterpene synthase (diTPS), such as ent-copalyl diphosphate synthase (CPS), catalyzes the protonation-dependent cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP). Subsequently, a class I diTPS, ent-kaurene synthase (KS), drives the secondary cyclization to yield the tetracyclic ent-kaurene core. The 4[4] is a hallmark of Isodon species.

Phase 2: P450-Mediated Scaffold Functionalization

The inert ent-kaurene scaffold undergoes a cascade of regio- and stereospecific oxidations. Cytochrome P450 (CYP450) enzymes, particularly those within the CYP706 family, are responsible for the initial functionalization of the ent-kaurene core[5]. Early tracer experiments definitively proved that6[6] to the enmein scaffold.

Phase 3: 6,7-Seco Cleavage and Lactonization

The defining transformation for enmein-type diterpenoids is the oxidative cleavage of the C6-C7 bond (likely via a Baeyer-Villiger type oxidation), followed by lactonization between C-7 and C-20. The absence of a hydroxylase acting at the C-13 position during the final tailoring steps yields the specific 13-deoxyenmein derivatives.

Biosynthetic pathway of 13-deoxyenmein derivatives from GGPP in Isodon species.

Table 2: Core Biosynthetic Enzymes in Isodon Species

| Enzyme Class | Representative Gene | Catalytic Function | Source Organism |

| Class II diTPS | IrCPS4 | GGPP → ent-CPP | Isodon rubescens |

| Class I diTPS | IrKSL | ent-CPP → ent-kaurene | Isodon rubescens |

| Cytochrome P450 | IrCYP706V2 | ent-kaurene core oxidation | Isodon rubescens |

| Cytochrome P450 | IrCYP706V7 | Meristem-specific oxidation | Isodon rubescens |

Experimental Methodologies & Protocols

To elucidate and engineer this pathway, researchers must employ rigorous, self-validating experimental systems. The following protocols outline the industry standards for tracking and reconstituting 13-deoxyenmein biosynthesis.

Protocol 1: In Vivo Isotope-Labeling Precursor Feeding (Tracer Experiments)

Objective: Track the incorporation of ent-kaurene intermediates into the 6,7-seco-ent-kaurane scaffold. Causality: Feeding heavy-isotope labeled precursors to Isodon cell cultures bypasses the upstream rate-limiting steps (GGPP synthesis) and prevents confounding background noise from endogenous unlabeled metabolites. This allows for the unambiguous tracking of oxidative ring cleavage.

-

Precursor Synthesis: Chemically synthesize

C-labeled ent-kaur-16-en-15-one. -

Culture Elicitation: Treat Isodon rubescens suspension cultures with 100 μM methyl jasmonate. Reasoning: Methyl jasmonate acts as a potent elicitor to 7[7], ensuring the downstream CYP450 oxidative machinery is highly active.

-

Feeding & Incubation: Introduce 50 mg/L of the

C-labeled precursor into the culture medium. Incubate at 25°C in the dark for 72 hours. -

Extraction: Lyse the cells and partition with ethyl acetate (3x). Reasoning: Ethyl acetate selectively extracts semi-polar diterpenoids while leaving highly polar primary metabolites in the aqueous phase, simplifying downstream chromatography.

-

System Validation: Analyze the extract via LC-HRMS. The protocol is validated by detecting a mass shift of +1 Da per incorporated

C atom in the target 13-deoxyenmein derivatives, confirming direct bioconversion.

Protocol 2: Heterologous Reconstitution in Saccharomyces cerevisiae

Objective: Reconstruct the 13-deoxyenmein biosynthetic pathway in vivo using a microbial chassis. Causality: Plant extracts yield complex mixtures of structurally similar diterpenoids that are difficult to isolate. Reconstituting the pathway in yeast provides a clean, scalable eukaryotic chassis. Crucially, yeast provides endogenous GGPP pools and functional endoplasmic reticulum (ER) membranes essential for proper CYP450 folding and anchoring.

-

Chassis Engineering: Utilize a S. cerevisiae strain engineered with an upregulated mevalonate (MVA) pathway (e.g., overexpressing tHMG1) to maximize the intracellular GGPP pool.

-

Gene Integration: Integrate codon-optimized class II (IrCPS) and class I (IrKSL) diterpene synthases into the yeast genome via CRISPR/Cas9.

-

CYP450 Co-expression: Transform plasmids containing candidate CYP450s (e.g., IrCYP706V2) alongside a compatible plant Cytochrome P450 Reductase (CPR). Reasoning: CPR is strictly required to transfer electrons from NADPH to the CYP450 heme center; without it, the oxidation cascade fails, leading to a dead-end ent-kaurene accumulation.

-

Fermentation: Cultivate the engineered yeast in YPD medium supplemented with 2% galactose (for GAL promoter induction) for 96 hours at 30°C.

-

System Validation: Extract the culture broth with hexane/ethyl acetate. Purify the target derivatives using preparative HPLC and confirm the absolute configuration via 1D/2D NMR (HSQC, HMBC) and X-ray crystallography to ensure the stereochemistry matches the natural 8[8].

Experimental workflow for heterologous reconstitution and structural validation.

References

-

Crystal structure of 1α,5α-dihydroxy-1-deoxo-13-deoxyenmein, C20H28O6. Zeitschrift für Kristallographie. 1

-

Type Natural Products: (–)-Enmein, (–)-Isodocarpin, and (–)-Sculponin R. Wipf Group.8

-

Proposed diterpenoid biosynthetic pathway in Isodon plants. ResearchGate. 7

-

Biosynthesis of natural products. Part 1. Incorporations of ent-kaur-16-ene and ent-kaur-16-en-15-one into enmein and oridonin. Journal of the Chemical Society, Perkin Transactions 1. 6

-

Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway. MDPI. 3

-

Integrated miRNAome, transcriptome, and degradome analyses reveal the role of miRNA–mRNA modules in the biosynthesis of oridonin in Isodon rubescens. Frontiers. 5

-

Enmein-type 6,7-seco-ent-kauranoids from Isodon sculponeatus. PubMed / Journal of Natural Products. 2

-

Functional Diversification of Kaurene Synthase-Like Genes in Isodon rubescens. PMC. 4

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enmein-type 6,7-seco-ent-kauranoids from Isodon sculponeatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Functional Diversification of Kaurene Synthase-Like Genes in Isodon rubescens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Integrated miRNAome, transcriptome, and degradome analyses reveal the role of miRNA–mRNA modules in the biosynthesis of oridonin in Isodon rubescens [frontiersin.org]

- 6. Biosynthesis of natural products. Part 1. Incorporations of ent-kaur-16-ene and ent-kaur-16-en-15-one into enmein and oridonin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

(19R)-13-Deoxy-19-Hydroxyenmein: Mechanism of Action & Therapeutic Potential

The following technical guide details the mechanism of action, pharmacology, and experimental validation of (19R)-13-deoxy-19-hydroxyenmein (also identified in literature as Macrocalyxin J ), a bioactive ent-kaurane diterpenoid isolated from Isodon species.

Technical Whitepaper | Version 1.0

Executive Summary

(19R)-13-deoxy-19-hydroxyenmein (CAS: 16763-48-7) is a 6,7-seco-ent-kaurane diterpenoid exhibiting potent anti-proliferative and pro-apoptotic properties.[1] Structurally related to enmein and oridonin, it functions as a Michael acceptor, targeting cysteine residues on signaling proteins to disrupt cell survival pathways. Its primary mechanism of action (MOA) involves the induction of the intrinsic mitochondrial apoptotic pathway, characterized by the dysregulation of Bcl-2 family proteins, reactive oxygen species (ROS) generation, and caspase cascade activation.

Chemical Identity & Structural Pharmacology[2]

-

IUPAC/Systematic Name: (19R)-13-Deoxy-19-hydroxyenmein[1][2][3][4]

-

Class: ent-Kaurane Diterpenoid (Enmein-type)

-

Source: Isodon macrocalyx, Isodon rubescens, Isodon phyllostachys.

Pharmacophore Analysis

The biological activity of (19R)-13-deoxy-19-hydroxyenmein is driven by its

Mechanism of Action (MOA)

Core Signaling Pathway: Mitochondrial Apoptosis

The compound triggers programmed cell death primarily through the intrinsic (mitochondrial) pathway .

-

ROS Accumulation: Treatment leads to a rapid elevation of intracellular Reactive Oxygen Species (ROS). This oxidative stress compromises the mitochondrial membrane potential (

). -

Bcl-2 Family Modulation: The compound shifts the ratio of pro-apoptotic to anti-apoptotic proteins.

-

Upregulation: Bax (pro-apoptotic pore-former).

-

Downregulation: Bcl-2 (anti-apoptotic stabilizer).

-

-

Cytochrome c Release: The Bax/Bcl-2 imbalance results in mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol.

-

Caspase Cascade: Cytochrome c associates with Apaf-1 to form the apoptosome, activating Caspase-9 (initiator), which subsequently cleaves and activates Caspase-3 (executioner).

-

Nuclear Fragmentation: Active Caspase-3 cleaves PARP (Poly (ADP-ribose) polymerase), preventing DNA repair and sealing the cell's fate.

Secondary Targets

-

NF-

B Suppression: Like its analog oridonin, (19R)-13-deoxy-19-hydroxyenmein likely inhibits the NF- -

Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest (typically G2/M phase) in specific carcinoma lines, preventing mitotic progression.

Pathway Visualization

The following diagram illustrates the signal transduction cascade triggered by (19R)-13-deoxy-19-hydroxyenmein.

Caption: Signal transduction pathway of (19R)-13-deoxy-19-hydroxyenmein leading to mitochondrial apoptosis.

Quantitative Pharmacology (IC50 Data)

The compound demonstrates potent cytotoxicity against a panel of human cancer cell lines.[1] The following data summarizes its inhibitory concentration (IC50) profile.

| Cell Line | Tissue Origin | IC50 ( | Activity Level |

| K562 | Leukemia (CML) | 0.41 | Potent |

| CaEs-17 | Esophageal Carcinoma | 0.43 | Potent |

| MGC-803 | Gastric Carcinoma | 0.85 | High |

| Bel-7402 | Hepatocellular Carcinoma | 1.89 | Moderate |

| HeLa | Cervical Cancer | Active | Confirmed |

Note: Data derived from comparative cytotoxicity assays [1][3]. Values < 1.0

Experimental Validation Protocols

To validate the MOA described above, the following experimental workflows are recommended. These protocols ensure reproducibility and specific detection of apoptotic markers.

Protocol A: Cell Viability Assay (MTT/CCK-8)

Objective: Determine IC50 values.

-

Seeding: Seed tumor cells (e.g., K562) at

cells/well in 96-well plates. -

Treatment: Incubate for 24h to adhere. Treat with gradient concentrations of (19R)-13-deoxy-19-hydroxyenmein (0.1, 0.5, 1, 5, 10

M). Include DMSO vehicle control. -

Incubation: Culture for 48h at 37°C, 5% CO

. -

Development: Add 10

L CCK-8 reagent or 20 -

Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT). Calculate % inhibition.

Protocol B: Western Blotting for Apoptotic Markers

Objective: Confirm molecular mechanism (Bax/Bcl-2/Caspase-3).

-

Lysis: Harvest treated cells (

). Lyse in RIPA buffer with protease/phosphatase inhibitors. -

Quantification: Normalize protein concentration using BCA assay.

-

Electrophoresis: Load 30

g protein/lane on 10-12% SDS-PAGE. Transfer to PVDF membrane. -

Blocking: Block with 5% non-fat milk in TBST for 1h.

-

Antibody Incubation:

-

Primary: Anti-Bax (1:1000), Anti-Bcl-2 (1:1000), Anti-Cleaved Caspase-3 (1:500), Anti-PARP (1:1000). Incubate overnight at 4°C.

-

Secondary: HRP-conjugated IgG (1:5000) for 1h at RT.

-

-

Detection: Visualize using ECL substrate. Expect increased Cleaved Caspase-3/Bax and decreased Bcl-2 in treated samples.

Experimental Workflow Diagram

Caption: Integrated experimental workflow for validating the cytotoxicity and mechanism of action.

References

-

MedChemExpress. (19R)-13-Deoxy-19-hydroxyenmein Product Information & Biological Activity.[1][3] MedChemExpress. Link

-

Li, X. R., et al. (2018). Isoscoparins R and S, two new ent-clerodane diterpenoids from Isodon scoparius (Mentioning Macrocalyxin J structure and isolation).[10] Journal of Asian Natural Products Research. Link

-

InvivoChem. (19R)-13-Deoxy-19-hydroxyenmein: Parent compound of enmein-type diterpenoid analogs.[2][3][4] InvivoChem. Link

-

Shi, Y., et al. (2007). (Reference for Macrocalyxin J isolation and identification). Cited within: Phytochemistry/ResearchGate. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Terpenoids - 美国 InvivoChem 中文官网 [invivochem.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MAL-di-EG-<a href='/product/b2502043' target='_blank'>Val-Cit-PAB-MMAE</a> | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. PCIDB [genome.jp]

- 7. ur.z-library.sk [ur.z-library.sk]

- 8. researchgate.net [researchgate.net]

- 9. PhytoBank [phytobank.ca]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

Therapeutic Targets & Molecular Mechanisms of Hydroxyenmein Analogs

This guide details the therapeutic potential, mechanism of action, and structural optimization of hydroxyenmein and its analogs.

Executive Summary

Hydroxyenmein (1, 6, 7, 14-tetrahydroxy-ent-kaur-16-en-15-one) is a bioactive ent-kaurane diterpenoid isolated from Isodon species. While structurally related to the well-studied oridonin, hydroxyenmein possesses unique hydroxyl distributions that influence its solubility and binding affinity. Its primary therapeutic value lies in its ability to act as a covalent inhibitor of oncogenic and inflammatory proteins via a Michael addition reaction. This guide analyzes the pharmacophore, validates key targets (NLRP3, NF-

Chemical Scaffolding & Structure-Activity Relationship (SAR)

The biological activity of hydroxyenmein analogs hinges on the preservation of the

The Pharmacophore: Michael Acceptor Warhead

The core mechanism is the alkylation of reactive cysteine thiols on target proteins.

-

C-16/C-17 Exocyclic Double Bond: Essential for cytotoxicity. Reduction of this bond abolishes activity.

-

C-15 Carbonyl: Conjugated with the double bond, creating an electrophilic center at C-17.

Key Modification Sites

| Position | Modification Strategy | Impact on Activity |

| C-1 & C-6 | Acetylation / Esterification | Increases lipophilicity and cellular uptake. 1-O-acetylhydroxyenmein often shows higher potency than the parent compound. |

| C-14 | Hydroxyl Derivatization | Critical for hydrogen bonding within the active site of targets like NF- |

| C-7 | Hydroxyl Group | Often participates in intramolecular H-bonding; modification can alter the conformation of the B-ring. |

Primary Therapeutic Targets

A. NLRP3 Inflammasome (Inflammation)

Hydroxyenmein analogs are potent inhibitors of the NLRP3 inflammasome, a multiprotein complex responsible for IL-1

-

Mechanism: Direct covalent binding to the Cysteine 279 (C279) residue of the NLRP3 NACHT domain.

-

Effect: This alkylation sterically hinders the interaction between NLRP3 and NEK7, a mitotic kinase essential for inflammasome assembly.

-

Therapeutic Outcome: Prevention of pyroptosis and cytokine storm in conditions like gout, sepsis, and neuroinflammation.

B. NF- B Signaling Pathway (Oncology & Inflammation)

Constitutive NF-

-

Mechanism: Inhibition of the IKK

subunit or direct modification of the p65 subunit (Cys38). -

Effect: Prevents the phosphorylation and degradation of I

B -

Therapeutic Outcome: Induction of apoptosis in multiple myeloma and hepatocellular carcinoma cells.

C. PI3K/Akt/mTOR Axis (Autophagy)

-

Mechanism: Suppression of Akt phosphorylation at Ser473.

-

Effect: Downregulation of mTORC1 activity, leading to the de-repression of the ULK1 complex.

-

Therapeutic Outcome: Induction of autophagic cell death (Type II programmed cell death), particularly valuable in apoptosis-resistant cancer lines.

Mechanistic Visualization

The following diagram illustrates the dual-targeting mechanism where hydroxyenmein analogs inhibit both the inflammatory NLRP3 pathway and the oncogenic NF-

Caption: Dual-pathway inhibition by hydroxyenmein analogs targeting NLRP3 assembly and NF-

Experimental Protocols for Target Validation

To rigorously validate these targets in your own laboratory, use the following self-validating protocols.

Protocol A: Covalent Binding Verification (Biotin-Click Assay)

Purpose: To prove physical binding between the analog and the protein target.

-

Probe Synthesis: Synthesize a hydroxyenmein-alkyne probe (attach alkyne handle to C-1 or C-6 hydroxyl).

-

Incubation: Treat cell lysates (e.g., THP-1 macrophages) with the probe (1-10

M) for 2 hours at 37°C. -

Competition Control (Critical): Pre-incubate a separate sample with 10x excess of non-alkyne hydroxyenmein (parent) to verify binding specificity.

-

Click Reaction: Add biotin-azide, TCEP, TBTA, and CuSO

for 1 hour. -

Detection: Streptavidin-HRP Western blot.

-

Result: A band should appear in the probe lane but disappear/diminish in the competition lane.

-

Protocol B: NLRP3 Inflammasome Inhibition Assay

Purpose: To confirm functional inhibition of IL-1

-

Priming: Seed Bone Marrow-Derived Macrophages (BMDMs) and prime with LPS (500 ng/mL) for 4 hours (upregulates NLRP3 expression).

-

Treatment: Add Hydroxyenmein analog (0.5 - 5

M) for 1 hour. -

Activation: Stimulate with Nigericin (10

M) or ATP (5 mM) for 45 minutes to trigger assembly. -

Analysis:

-

Supernatant: ELISA for IL-1

(mature cytokine). -

Lysate: Western blot for Pro-Caspase-1 vs. Cleaved Caspase-1 (p20).

-

Validation: Effective analogs will reduce IL-1

and Cleaved Caspase-1 levels without affecting Pro-IL-1

-

Comparative Data Summary

The following table summarizes the potency of hydroxyenmein derivatives against key cancer cell lines compared to the parent compound.

| Compound | Substitution (C-1/C-6) | Target | IC | IC | Selectivity Index |

| Hydroxyenmein | -OH / -OH | NF- | 4.2 | 5.8 | 1.0 |

| 1-O-Acetyl-HE | -OAc / -OH | NF- | 1.8 | 2.1 | 2.3 |

| 14-O-Acetyl-HE | -OH / -OAc (C14) | Tubulin / ROS | 8.5 | 10.2 | 0.5 |

| Oridonin | (Reference) | NLRP3 (C279) | 3.5 | 4.9 | 1.2 |

Note: Acetylation at C-1 generally enhances potency due to improved membrane permeability, while bulky groups at C-14 can hinder active site binding.

References

-

He, H., et al. (2016). Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity. Nature Communications. [Link]

-

Li, D., et al. (2013). Antitumor activity of ent-kaurane diterpenoids from Isodon species and their structure-activity relationships. Mini Reviews in Medicinal Chemistry. [Link]

-

Liu, Y., et al. (2020). Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. Biomolecules. [Link]

-

Hsu, C.G., et al. (2024). A Natural Metabolite and Inhibitor of the NLRP3 Inflammasome.[2] Journal of Cell Immunology. [Link]

-

Ding, Y., et al. (2016). Structure-Activity Relationship of Enmein-Type Diterpenoid Derivatives. Molecules. [Link]

Sources

Discovery and Isolation of Novel Enmein Compounds: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist in natural product chemistry, I have designed this whitepaper to provide drug development professionals and analytical chemists with a field-proven, self-validating framework for the discovery and isolation of enmein-type ent-kaurane diterpenoids. These highly oxygenated secondary metabolites, primarily sourced from the genus Isodon, represent a critical frontier in oncology and immunology due to their potent anti-tumor and anti-inflammatory properties. This guide synthesizes the causality behind specific extraction protocols, multi-dimensional chromatographic resolution, and advanced structural elucidation techniques required to isolate these complex molecules.

Structural Biology & Botanical Origins

Enmein-type diterpenoids are a specialized subclass of 6,7-seco-ent-kaurane diterpenoids. Structurally, they are defined by the cleavage of the C6–C7 bond within the ent-kaurane core, frequently resulting in a rigid C1,7-lactone architecture[1]. This highly oxidized scaffold serves as a robust pharmacophore, often featuring an α,β-unsaturated cyclopentanone (D-ring) that acts as a Michael acceptor for nucleophilic biological targets.

Historically, these compounds have been isolated from the aerial parts of Isodon species (Lamiaceae family). Recent phytochemical investigations have significantly expanded this chemical space. For example, the discovery of 32 enmein-type diterpenoids from Isodon phyllostachys revealed unprecedented 3,20:6,20-diepoxyenmein-type skeletons[2]. Similarly, Isodon sculponeatus has yielded novel sculponins (M–S) featuring rare 11,12-epoxy or 3,6-epoxy groups[3], while Isodon rosthornii provided the first reported 20-nor-enmein-type diterpenoid, Isorosthin A[4].

Core Protocol: Discovery and Isolation Workflow

To ensure scientific integrity, the isolation of enmein compounds must follow a self-validating system where each step is monitored by orthogonal analytical techniques. The following protocol details the causality behind each experimental choice.

Phase I: Targeted Extraction & Partitioning

Rationale: Enmein compounds possess multiple oxygenated functional groups (hydroxyls, epoxides, lactones), rendering them moderately polar. An 80% Ethanol (EtOH) reflux is selected over pure aqueous or highly non-polar solvents because it optimally swells the plant cellular matrix and maintains a dielectric constant perfectly suited for solubilizing oxygenated diterpenoids while leaving highly lipophilic waxes behind[5].

Step-by-Step Methodology:

-

Biomass Preparation: Air-dry the aerial parts of the target Isodon species at room temperature to prevent thermal degradation of sensitive epoxides. Pulverize to a fine powder to maximize the surface-area-to-volume ratio.

-

Reflux Extraction: Extract the biomass with 80% EtOH under reflux for 3 cycles (2 hours per cycle).

-

Concentration: Pool the extracts and concentrate under reduced pressure (rotary evaporation at 45°C) to yield a crude viscous extract.

-

Liquid-Liquid Partitioning: Suspend the crude extract in distilled water. Partition successively with Petroleum Ether (PE) to strip away non-polar lipids and chlorophylls. Subsequently, partition the aqueous layer with Ethyl Acetate (EtOAc).

-

Validation Checkpoint: The EtOAc fraction selectively enriches the moderately polar enmein-type diterpenoids. Retain this fraction and discard the highly polar aqueous residual[5].

-

Phase II: Multi-Dimensional Chromatographic Resolution

Rationale: The EtOAc fraction remains a complex matrix. A sequential approach utilizing normal-phase separation (Silica), size-exclusion/adsorption (Sephadex), and reversed-phase high-performance liquid chromatography (RP-HPLC) is mandatory to resolve structurally similar stereoisomers.

Step-by-Step Methodology:

-

Silica Gel Column Chromatography (CC): Load the EtOAc fraction onto a silica gel column (200-300 mesh). Elute using a gradient solvent system of PE-EtOAc-MeOH (e.g., transitioning from 10:1:0 to 0:0:1). Monitor fractions via Thin Layer Chromatography (TLC) and pool those exhibiting similar Rf values[5].

-

Sephadex LH-20 CC: Subject the enmein-enriched sub-fractions to Sephadex LH-20 CC, eluting with MeOH or CHCl3/MeOH (1:1 v/v).

-

Causality: This step is critical for removing residual polymeric polyphenols and pigments based on molecular size and lipophilicity, preventing the fouling of expensive HPLC columns in the next step.

-

-

Semi-Preparative HPLC: Dissolve the purified sub-fractions in HPLC-grade methanol. Inject onto a semi-preparative RP-C18 column (e.g., 250 × 10 mm, 5 μm). Elute with a tailored gradient of Acetonitrile/H2O (e.g., 30-60% MeCN) at a flow rate of 3.0 mL/min.

-

Validation Checkpoint: Monitor UV absorbance at 210 nm, which is highly characteristic of the α,β-unsaturated ketone moiety present in the D-ring of many bioactive enmein compounds.

-

Workflow for the extraction and isolation of enmein-type diterpenoids.

Phase III: Advanced Structural Elucidation

Because 6,7-seco-ent-kauranes possess complex, rigid polycyclic cores with multiple stereocenters, 1D NMR is insufficient.

-

HR-ESI-MS: Utilized first to determine the exact molecular formula and calculate the degrees of unsaturation[5].

-

2D NMR Spectroscopy: HSQC and HMBC are heavily relied upon to map the C1,7-lactone linkage and confirm the cleaved C6-C7 bond[4]. ROESY correlations are essential for establishing the relative spatial orientation (α or β) of the hydroxyl and epoxide groups.

-

Absolute Configuration: For crystalline isolates, single-crystal X-ray diffraction (Cu Kα radiation) is the gold standard[2]. For amorphous compounds, Electronic Circular Dichroism (ECD) calculations must be employed, comparing experimental spectra against Time-Dependent Density Functional Theory (TDDFT) simulations[5].

Pharmacological Profiling & Mechanistic Insights

Enmein-type diterpenoids are highly valued for their biological activities. The presence of the exo-methylene cyclopentanone system allows these molecules to act as Michael acceptors, covalently modifying cysteine residues on target proteins[6].

Anti-Inflammatory Mechanism: These compounds are potent inhibitors of Nitric Oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages[2]. Mechanistically, they block the translocation of the NF-κB transcription factor into the nucleus, thereby downregulating the expression of inducible nitric oxide synthase (iNOS)[3].

Inhibitory mechanism of enmein compounds on NO production in macrophages.

Quantitative Data Presentation: The table below summarizes the in vitro efficacy of recently isolated novel enmein compounds against human cancer cell lines and inflammatory models.

| Botanical Source | Novel Enmein Examples | Target Cell Lines | IC50 Range (Cytotoxicity) | IC50 Range (NO Inhibition) |

| Isodon phyllostachys | Compounds 11, 15, 20, 21 | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | 1.2 – 5.0 μM | 0.74 – 4.93 μM (RAW264.7) |

| Isodon sculponeatus | Sculponins M–S, Compound 14 | Five human tumor lines | 1.0 – 3.5 μM | 2.2 μM (RAW264.7) |

| Isodon serra | Isodosins E–G | HepG2, Huh7 | Significant Inhibition | Not Assessed |

Conclusion

The discovery of novel enmein-type ent-kaurane diterpenoids requires a rigorous, causally-linked methodology. By leveraging targeted 80% EtOH extraction, precise EtOAc partitioning, and multi-dimensional chromatography (Silica to Sephadex to RP-HPLC), researchers can successfully isolate these highly oxygenated, biologically potent molecules. As structural elucidation techniques like ECD and X-ray crystallography become more accessible, the Isodon genus will undoubtedly continue to yield novel enmein scaffolds with profound implications for oncology and immunology.

References

1.[2] Yang, J., et al. "Bioactive Enmein-Type ent-Kaurane Diterpenoids from Isodon phyllostachys." Journal of Natural Products - ACS Publications. Available at:[Link] 2.[3] Jiang, H.-Y., et al. "Enmein-type 6,7-seco-ent-Kauranoids from Isodon sculponeatus." Journal of Natural Products - ACS Publications. Available at:[Link] 3.[7] "General structure and numbering system of ent-kaurane diterpenes." ResearchGate. Available at:[Link] 4.[5] "Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential." RSC Advances. Available at:[Link] 5.[4] "Bioactive ent-Kaurane Diterpenoids from Isodon rosthornii." Journal of Natural Products - ACS Publications. Available at:[Link] 6.[6] "Antitumor and Antibacterial Derivatives of Oridonin: A Main Composition of Dong-Ling-Cao." MDPI. Available at:[Link] 7.[1] "Divergent Total Syntheses of Enmein-Type Natural Products: (–)-Enmein, (–)-Isodocarpin and (–)-Sculponin R." ChemRxiv. Available at:[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02720A [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Introduction: The ent-Kaurane Skeleton and the Need for Rigorous Characterization

An In-Depth Technical Guide to the Spectroscopic Properties of Enmein, 13-deoxy-19-hydroxy-, (19R)-

Abstract: This technical guide provides a comprehensive, predictive, and methodological overview of the key spectroscopic properties of Enmein, 13-deoxy-19-hydroxy-, (19R)-, an ent-kaurane diterpenoid derived from Enmein. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to explain the causality behind experimental choices for structural elucidation and characterization. We will explore the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles. Each section includes not only the anticipated data but also detailed, field-proven protocols and the rationale for their application, ensuring a self-validating approach to analysis. The guide culminates in an integrated workflow, demonstrating how these disparate datasets are synthesized for unambiguous structural confirmation.

The ent-kaurane diterpenoids are a large and structurally diverse class of natural products, many of which are isolated from the Isodon genus.[1][2] These compounds are built upon a complex 6/6/6/5 tetracyclic skeleton and are renowned for their wide range of biological activities.[2] Enmein (C₂₀H₂₆O₆) is a well-characterized member of this family, notable for its intricate bridged structure.[3][4]

The subject of this guide, Enmein, 13-deoxy-19-hydroxy-, (19R)-, is a specific derivative of Enmein. Its structure retains the core enmein framework but features two critical modifications: the absence of a hydroxyl group at the C-13 position and the reduction of the C-19 aldehyde to a primary alcohol with a defined (R) stereochemistry.

Given these subtle but significant structural modifications, rigorous spectroscopic analysis is paramount. Unambiguous characterization is essential for confirming the identity and purity of the compound, which are foundational requirements for any subsequent biological screening or drug development program. This guide establishes a predictive spectroscopic framework and a multi-technique workflow to achieve this goal.

A Multi-Technique Approach to Structural Elucidation

No single spectroscopic technique can fully define a complex molecule like an ent-kaurane diterpenoid. A synergistic approach, integrating data from NMR, MS, IR, and UV-Vis spectroscopy, provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

For complex polycyclic natural products, NMR spectroscopy is the most powerful tool for detailed structural elucidation. The rigid ent-kaurane skeleton, however, presents a distinct challenge: severe signal overlapping in the ¹H NMR spectrum, particularly in the aliphatic region (0.8–2.5 ppm), due to the large number of protons in similar chemical environments.[5] Therefore, a combination of 1D and 2D NMR experiments on a high-field instrument (≥500 MHz) is not just recommended, but essential.[1]

2.1.1 Predicted ¹H and ¹³C NMR Spectral Features

Based on the known assignments of Enmein and related ent-kaurane diterpenoids[3][6], we can predict the key spectral features for Enmein, 13-deoxy-19-hydroxy-, (19R)-. The removal of the C-13 hydroxyl group will induce significant upfield shifts for C-13 and adjacent carbons, while the reduction of the C-19 aldehyde to a primary alcohol will replace the aldehydic proton signal with a hydroxymethyl proton signal and cause a significant upfield shift in the C-19 carbon resonance.

Table 1: Predicted Key NMR Chemical Shifts (δ in ppm) (Predicted values are based on related structures and general principles. Solvent: CDCl₃ or CD₃OD)

| Atom/Proton | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Key Correlations |

| H-19a, H-19b | ~3.8 - 4.2 (d) | ~65-70 | Appearance of a hydroxymethyl group. HMBC correlations to C-3, C-4, C-5 expected. |

| H-13 | ~1.5 - 1.8 (m) | ~25-30 | Signal will be in the aliphatic region, significantly upfield compared to hydroxylated C-13. |

| H-17a, H-17b | ~4.8 - 5.2 (s) | ~105-110 | Exocyclic methylene protons, characteristic of many ent-kauranes. |

| C-13 | ~25-30 | N/A | Significant upfield shift due to removal of the -OH group ("deoxy"). |

| C-19 | ~65-70 | N/A | Significant upfield shift from an aldehyde (~200 ppm) to an alcohol carbon. |

| C-6 (lactone) | N/A | ~170-175 | Lactone carbonyl carbon. |

| Me-18, Me-20 | ~0.8 - 1.2 (s) | ~15-30 | Tertiary methyl singlets, characteristic of the kaurane skeleton. |

2.1.2 Advanced 2D NMR for Unambiguous Assignment

To overcome signal overlap and definitively assign all proton and carbon signals, a suite of 2D NMR experiments is required.[7][8]

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity through the fused ring system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, providing a direct link between the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is arguably the most critical experiment for piecing together the molecular framework, connecting quaternary carbons, and confirming the placement of functional groups.

Caption: 2D NMR workflow for structural elucidation.

2.1.3 Protocol: High-Resolution NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). The choice of solvent can be critical; aromatic solvents like benzene-d₆ may be used to resolve overlapping signals via Aromatic Solvent-Induced Shifts (ASIS).[5]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition: Acquire COSY, HSQC (edited, to distinguish CH/CH₃ from CH₂), and HMBC spectra. Optimize acquisition and processing parameters to achieve high resolution in both dimensions.

-

Data Analysis: Integrate all 1D and 2D data to build the structure piece by piece, starting with simple spin systems and using HMBC to connect the fragments.

Mass Spectrometry (MS): Molecular Formula and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule.[1][9] For a compound like Enmein, 13-deoxy-19-hydroxy-, (19R)-, soft ionization techniques such as Electrospray Ionization (ESI) are preferred to minimize in-source fragmentation and maximize the abundance of the molecular ion.

2.2.1 Predicted Molecular Ion and Fragmentation

-

Molecular Formula: C₂₀H₂₈O₅

-

Monoisotopic Mass: 348.1937 u

-

HRMS (ESI+): Expect to observe the protonated molecule [M+H]⁺ at m/z 349.1991 and potentially a sodium adduct [M+Na]⁺ at m/z 371.1810.

-

Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ precursor ion is predicted to involve sequential losses of water (H₂O) from the hydroxyl groups and potential cleavages within the complex ring system, characteristic of diterpenoids.[10][11]

Caption: Predicted ESI-MS/MS fragmentation pathway.

2.2.2 Protocol: LC-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution (e.g., water/acetonitrile, both with 0.1% formic acid) to ensure the compound is well-resolved from any impurities. The formic acid aids in protonation for positive-ion ESI.

-

Mass Spectrometry: Couple the HPLC eluent to an ESI source connected to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[9]

-

Data Acquisition: Acquire data in both full scan mode (to detect the molecular ion) and data-dependent MS/MS mode (to trigger fragmentation on the detected parent ion).

-

Data Analysis: Verify the accurate mass of the molecular ion to confirm the elemental composition (typically within 5 ppm error). Analyze the MS/MS spectrum to identify characteristic fragmentation patterns that support the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and definitive confirmation of key functional groups present in the molecule. While it doesn't reveal the carbon skeleton, it serves as an excellent orthogonal technique to verify the presence of hydroxyl and carbonyl moieties.

Table 2: Predicted Key IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Peak Characteristics |

| O-H (Alcohol) | 3500 - 3200 | Strong, Broad |

| C-H (sp³) | 3000 - 2850 | Medium to Strong, Sharp |

| C=O (Lactone) | ~1750 - 1735 | Strong, Sharp |

| C-O (Alcohol/Ether) | 1250 - 1050 | Medium to Strong, Sharp |

The broad O-H stretch is a highly characteristic band for alcohols.[12][13] The position of the C=O stretch provides evidence for the strained lactone ring system.

2.3.1 Protocol: FTIR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample scan to the background scan. Identify the key absorption bands and compare them to the predicted values.

UV-Visible (UV-Vis) Spectroscopy: Identifying Chromophores

UV-Vis spectroscopy is useful for detecting chromophores (light-absorbing functional groups), particularly those involving conjugated systems. The Enmein, 13-deoxy-19-hydroxy-, (19R)- molecule lacks an extended conjugated π-system. The primary chromophores are the isolated exocyclic double bond (C=C) and the lactone carbonyl group (C=O).

-

Predicted Absorption: A weak absorption (n→π* transition) for the carbonyl group is expected around 210-230 nm. The isolated C=C bond will have a π→π* transition below 200 nm and may not be observable with standard instruments. The lack of significant absorption above 250 nm is a key confirmatory data point.[14][15]

2.4.1 Protocol: UV-Vis Spectrophotometry

-

Sample Preparation: Prepare a solution of known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution.

-

Data Acquisition: Scan a range from approximately 400 nm down to 190 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). The absence of strong absorptions in the 250-400 nm range would be consistent with the proposed structure.

Integrated Spectroscopic Data Analysis Workflow

The true power of this multi-technique approach lies in the integration of all datasets. Each technique provides a piece of the puzzle, and together they form a self-validating confirmation of the structure.

Caption: Integrated workflow for structural confirmation.

Conclusion

The comprehensive spectroscopic characterization of Enmein, 13-deoxy-19-hydroxy-, (19R)- requires a meticulous and integrated analytical strategy. While NMR spectroscopy provides the fundamental framework of atomic connectivity, it must be corroborated by high-resolution mass spectrometry for definitive molecular formula confirmation. IR and UV-Vis spectroscopy serve as rapid and reliable orthogonal methods to verify the presence and nature of key functional groups and chromophores. By following the predictive models and detailed protocols outlined in this guide, researchers can confidently and unambiguously determine the structure and purity of this complex ent-kaurane diterpenoid, paving the way for further investigation into its biological potential.

References

- Structure revision of ent-kaurane diterpenoids, isoserrins A, B, and D, enabled by DU8+ computation of their NMR spectral d

- Technical Support Center: Resolving Overlapping Signals in the ¹H NMR Spectrum of ent-Kaurane Diterpenoids - Benchchem.

- Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry - PMC.

- Carbon‐13 NMR spectra of kauranoid diterpenes - Semantic Scholar.

- INFRARED SPECTROSCOPY (IR).

- Analysis and determination of diterpenoids in unprocessed and processed Euphorbia l

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.

- UV-Visible spectrophotometer absorption spectrum of triterpenoids,...

- Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry - MDPI.

- Mass spectrometric studies of diterpenes. 6.

- Oxidation product characterization from ozonolysis of the diterpene ent-kaurene - ACP.

- Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects - MDPI.

- Isolation and NMR Spectral Assignments of an ent-Kaurane Glycoside Rebaudioside F, A Sweet Principle of Stevia rebaudiana - CABI Digital Library.

- UV-vis spectra of the four diterpene esters.

- Infrared Spectrum Characteristics and Quantific

- IR Absorption Table.

- Enmein - SpectraBase.

- Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities - MDPI.

- Infrared Spectrum Characteristics and Quantific

- Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis - PMC.

- Enmein | C20H26O6 | CID 352542 - PubChem - NIH.

- (19R)-13-Deoxy-19-hydroxyenmein - Nano diainc.

- Diterpenoids and Triterpenoids from the Aerial Parts of Isodon serra and Their Biological Activities | ACS Omega.

- The genus Isodon, belonging to the Labiatae family, is an important medicinal genus in China, comprising approximately 90 species and 21 variants. Extensive research on Isodon species has led to the isolation of numerous secondary metabolites,3a,4 including ent-kauranoid diterpenes, which are considered characteristic components of this genus.

Sources

- 1. Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound 8-Deoxy-11,13-dihydroxygrosheimin (FDB021030) - FooDB [foodb.ca]

- 3. spectrabase.com [spectrabase.com]

- 4. Enmein | C20H26O6 | CID 352542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis and Biological Evaluation of (19R)-13-Deoxy-19-hydroxyenmein

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Subject: Total synthesis strategies and semi-synthetic protocols for seco-ent-kaurane diterpenoids, specifically focusing on (19R)-13-deoxy-19-hydroxyenmein.

Executive Summary

(19R)-13-Deoxy-19-hydroxyenmein (also structurally related to macrocalyxin J) is a highly potent enmein-type seco-ent-kaurane diterpenoid. Recognized as a parent compound for various enmein-type analogs, it exhibits profound anti-proliferative activities against multiple human cancer cell lines, primarily by inducing apoptosis and cell cycle arrest via a mitochondria-related, caspase-dependent pathway [1, 2].

The structural complexity of the enmein core—characterized by a highly oxygenated pentacyclic framework featuring a unique 6,7-seco-lactone bridge and multiple contiguous stereocenters—presents a formidable challenge for de novo total synthesis [3]. This application note details the causality behind modern synthetic strategies, contrasting the de novo total synthesis of the enmein core with the highly efficient semi-synthetic oxidative cleavage pathway utilizing the abundant natural precursor, oridonin.

Scientific Background & Synthetic Rationale

The De Novo Total Synthesis Strategy

The de novo total synthesis of enmein-type natural products (such as (-)-enmein, (-)-isodocarpin, and (-)-sculponin R) was elegantly achieved by the Dong group in 2018[3]. The core challenge in accessing the seco-ent-kaurane skeleton from scratch is the stereoselective construction of the C8 quaternary center and the rigid D/E ring system.

-

Causality in Design: The synthesis relies on an early-stage cage formation to dictate downstream diastereoselectivity. A critical one-pot acylation/alkylation/lactonization cascade is employed to forge the C-ring and the C8 quaternary center simultaneously. This thermodynamically driven cascade ensures that the highly strained geometry of the seco-lactone is assembled with absolute stereocontrol.

The Semi-Synthetic Pathway from Oridonin

While total synthesis provides a versatile platform for divergent structural modifications, the most practical and scalable method for accessing (19R)-13-deoxy-19-hydroxyenmein for biological evaluation is via the semi-synthesis from oridonin, an abundant ent-kaurane tetracyclic diterpenoid [1].

-

Causality in Design: Oridonin possesses a C6-hydroxyl and a C7-ketone. By subjecting oridonin to oxidative cleavage (typically using sodium periodate and a ruthenium catalyst, or lead tetraacetate), the C6-C7 bond is ruptured, yielding a 6,7-seco-ent-kaurane intermediate. The spatial proximity of the resulting functional groups spontaneously drives an intramolecular lactonization under acidic conditions, forming the characteristic enmein-type lactone ring. This pathway is a self-validating system: the geometric constraints of the intermediate strictly dictate the formation of the correct stereoisomer.

Experimental Protocols

Protocol A: Semi-Synthesis of (19R)-13-Deoxy-19-hydroxyenmein from Oridonin

This protocol is adapted from the methodologies described by Li et al. (2013) for the generation of enmein-type diterpenoid analogs [1].

Reagents & Materials:

-

Oridonin (Starting material, >98% purity)

-

Sodium periodate (

) -

Ruthenium(III) chloride hydrate (

) - Catalytic -

Acetonitrile (

), Carbon tetrachloride ( -

-Toluenesulfonic acid (

-

Dichloromethane (DCM) and Brine

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a biphasic solvent mixture of

, -

Oxidative Cleavage: Dissolve oridonin (1.0 eq) in the solvent mixture. Add

(4.0 eq) and a catalytic amount of -

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is self-indicating; the mixture will turn from black/brown to pale yellow as the

is consumed and regenerated. Monitor via TLC until the complete disappearance of the oridonin spot (typically 2-4 hours). -

Quenching & Extraction: Quench the reaction with isopropanol to destroy excess oxidant. Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure to yield the crude 6,7-seco intermediate. -

Lactonization: Dissolve the crude intermediate in anhydrous DCM. Add a catalytic amount of

-TsOH (0.1 eq) and stir at room temperature for 6 hours. This step drives the thermodynamic ring closure between the newly formed C6-carboxylic acid and the C20-hydroxyl group. -

Purification: Wash the reaction mixture with saturated

to remove the acid catalyst. Concentrate and purify via silica gel flash chromatography (Eluent: Petroleum Ether/Ethyl Acetate) to isolate (19R)-13-deoxy-19-hydroxyenmein. -

Validation: Confirm the structure via

-NMR. The successful conversion is validated by the disappearance of the oridonin C7 ketone signal (~210 ppm) and the appearance of the enmein lactone carbonyl signal (~173 ppm).

Quantitative Data: Biological Evaluation

(19R)-13-Deoxy-19-hydroxyenmein demonstrates potent in vitro anti-proliferative activity. The oxidative opening of the B-ring to form the enmein lactone significantly enhances the molecule's ability to trigger oxidative stress and down-regulate anti-apoptotic proteins (such as Bcl-2) compared to its parent compound, oridonin [1, 2].

Table 1: Anti-Proliferative Activity of (19R)-13-Deoxy-19-hydroxyenmein

| Cell Line | Tissue Origin | IC | Mechanistic Observation |

| K562 | Human Chronic Myelogenous Leukemia | 0.41 | Induction of intrinsic apoptosis |

| CaEs-17 | Human Esophageal Carcinoma | 0.43 | G2/M phase cell cycle arrest |

| MGC-803 | Human Gastric Carcinoma | 0.85 | Down-regulation of Bcl-2/Bcl-xL |

| Bel-7402 | Human Hepatoma | 1.89 | Mitochondria-related caspase activation |

(Data consolidated from standardized MTT assays post 72-hour compound exposure [1, 2].)

Pathway Visualization

The following diagram illustrates the synthetic workflow from the natural ent-kaurane precursor to the target enmein-type diterpenoid, culminating in its biological mechanism of action.

Synthetic workflow and biological pathway of (19R)-13-deoxy-19-hydroxyenmein.

References

-

Title: Enmein-type diterpenoid analogs from natural kaurene-type oridonin: Synthesis and their antitumor biological evaluation Source: European Journal of Medicinal Chemistry (2013) URL: [Link]

-

Title: Divergent Total Syntheses of Enmein-Type Natural Products: (-)-Enmein, (-)-Isodocarpin, and (-)-Sculponin R Source: Angewandte Chemie International Edition (2018) URL: [Link]

Application Note: Stereoselective Synthesis of Enmein Analogs

Executive Summary & Strategic Overview

Enmein is a 6,7-seco-ent-kaurene diterpenoid characterized by a complex tetracyclic scaffold, a bicyclo[3.2.1]octane core, and a unique 1,7-lactone moiety.[1] Its potent biological profile—specifically targeting the PI3K/Akt/mTOR signaling pathway and inhibiting NF-κB—makes it a high-value scaffold for oncology and anti-inflammatory therapeutics.

However, the structural complexity of enmein (multiple contiguous stereocenters, including all-carbon quaternary centers) presents a significant barrier to Structure-Activity Relationship (SAR) studies.[1] This guide outlines two distinct protocols for accessing enmein analogs:

-

De Novo Total Synthesis: A modular approach for deep-seated scaffold modification, utilizing a stereoselective Diels–Alder/cage-formation strategy.[1]

-

Semi-Synthetic Divergence: A high-throughput amenable route starting from the abundant natural product Oridonin, utilizing oxidative cleavage to access the enmein core.

Retrosynthetic Analysis & Logic

The synthesis of enmein analogs requires precise stereocontrol, particularly at the C8 and C10 quaternary centers and the C/D ring junction. The strategy described below prioritizes the early establishment of the "cage" structure to direct subsequent functionalization via substrate control.

Figure 1: Bifurcated strategy for accessing enmein analogs. The De Novo route (Green) allows core scaffold manipulation, while the Semi-Synthetic route (Red) offers rapid access to peripheral derivatives.[1]

Protocol A: De Novo Stereoselective Synthesis (Core Construction)